4-Hydroxy-n-[2-(pyrimidin-2-ylsulfamoyl)ethyl]butanamide
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Overview
Description
Preparation Methods
The synthesis of 4-Hydroxy-n-[2-(pyrimidin-2-ylsulfamoyl)ethyl]butanamide involves multiple steps. One common method includes the reaction of 4-hydroxybutanoic acid with 2-(pyrimidin-2-ylsulfamoyl)ethylamine under specific conditions to form the desired product . The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
4-Hydroxy-n-[2-(pyrimidin-2-ylsulfamoyl)ethyl]butanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
4-Hydroxy-n-[2-(pyrimidin-2-ylsulfamoyl)ethyl]butanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Hydroxy-n-[2-(pyrimidin-2-ylsulfamoyl)ethyl]butanamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it could inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or antitumor effects .
Comparison with Similar Compounds
4-Hydroxy-n-[2-(pyrimidin-2-ylsulfamoyl)ethyl]butanamide can be compared with other pyrimidine derivatives, such as:
4-Hydroxy-2-quinolones: These compounds also exhibit significant biological activities and are used in drug research and development.
Pyrimidine-based drugs: Compounds like ramastine and autotoxin contain pyrimidine moieties and are used for their therapeutic effects.
The uniqueness of this compound lies in its specific structure, which may confer distinct biological activities and applications compared to other similar compounds.
Properties
CAS No. |
33406-87-0 |
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Molecular Formula |
C10H16N4O4S |
Molecular Weight |
288.33 g/mol |
IUPAC Name |
4-hydroxy-N-[2-(pyrimidin-2-ylsulfamoyl)ethyl]butanamide |
InChI |
InChI=1S/C10H16N4O4S/c15-7-1-3-9(16)11-6-8-19(17,18)14-10-12-4-2-5-13-10/h2,4-5,15H,1,3,6-8H2,(H,11,16)(H,12,13,14) |
InChI Key |
LWEVNZCOXPMLGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)CCNC(=O)CCCO |
Origin of Product |
United States |
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